Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Description
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate (synonym: L-655708) is a polycyclic heterocyclic compound with the empirical formula C₁₈H₁₉N₃O₄, molecular weight 341.36 g/mol, and CAS number 130477-52-0 . Its structure comprises a fused imidazo-pyrrolo-benzodiazepine core, featuring a methoxy group at position 7, an oxo group at position 9, and a methyl ester at position 1.
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H17N3O4/c1-23-10-5-6-12-11(8-10)16(21)19-7-3-4-13(19)15-14(17(22)24-2)18-9-20(12)15/h5-6,8-9,13H,3-4,7H2,1-2H3/t13-/m0/s1 |
InChI Key |
CSVPDOWDUJFRFZ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N3C=NC(=C3[C@@H]4CCCN4C2=O)C(=O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=NC(=C3C4CCCN4C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate involves several steps. Common synthetic routes include the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 7 undergoes nucleophilic demethylation under acidic or basic conditions. For example:
-
Reaction with HBr/acetic acid replaces the methoxy group with a hydroxyl group, forming the corresponding hydroxy derivative .
-
Alkaline hydrolysis (NaOH/EtOH) cleaves the methyl ester to yield the free carboxylic acid .
Oxidation
-
The tetrahydroimidazo ring can be oxidized using tetrabutylammonium permanganate (TBAP) to introduce additional carbonyl groups, altering the electron density of the fused system .
-
The pyrrolidine nitrogen undergoes oxidation with Dess-Martin periodinane (DMP) to form imine intermediates .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the imine (C=N) bond in the benzodiazepine moiety to a secondary amine .
-
Sodium borohydride selectively reduces ketones at position 9 while preserving the ester functionality .
Coupling Reactions
The carboxylate group participates in amide bond formation via coupling agents:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HATU/Hünig’s base | DMF, rt, 15–45 min | Amido-substituted derivatives | 65–80 | |
| Pivaloyl chloride | CH₂Cl₂, 0°C to rt | tert-Butylamide analogs | 70 |
These reactions enable structural diversification for biological testing .
Cyclization and Ring Expansion
-
Treatment with cyanogen bromide induces cyclization, forming triazolo-fused derivatives (e.g., compound 11 in Scheme 1 of ).
-
Lawesson’s reagent facilitates thiation of lactams to thiolactams, enabling subsequent hydrazine-mediated ring expansion .
Thioamide Formation
-
Reaction with Lawesson’s reagent converts amides to thioamides, as demonstrated in the synthesis of benzothiazole-PBD conjugates .
Nitro Group Reduction
-
Hydrogenation (H₂/Pd-C) reduces nitro groups to amines, critical for generating DNA-binding intermediates .
Synthetic Pathways
A representative synthesis involves:
-
Cyclocondensation : L-proline and isatoic anhydride form pyrrolo-benzodiazepinedione .
-
Thiation : Lawesson’s reagent converts lactams to thiolactams .
-
Hydrazination : Hydrazine hydrate yields 11-hydrazino intermediates .
-
Cyclization : Cyanogen bromide generates triazolo-fused PBD cores .
Stability and Degradation
-
The compound degrades under prolonged exposure to UV light, forming imidazo ring-opened byproducts .
-
Acidic conditions (pH < 3) hydrolyze the ester group within 24 hours .
Comparative Reactivity Table
| Reaction Type | Key Reagent | Position Modified | Outcome |
|---|---|---|---|
| Demethylation | HBr/AcOH | C7-methoxy | Hydroxy derivative |
| Ester hydrolysis | NaOH/EtOH | C1-carboxylate | Free carboxylic acid |
| Amide coupling | HATU/DIEA | C1-carboxylate | Amido-substituted analogs |
| Thiolactam formation | Lawesson’s reagent | Lactam carbonyl | Thioamide intermediate |
Scientific Research Applications
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate, also known as methyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate, is a chemical compound with diverse applications in scientific research . It has a molecular formula of C17 H17 N3 O4 and a molecular weight of 327.335 .
Chemical Data
Here is some chemical data regarding this compound:
- Analyte Name: this compound
- CAS Number: 1585235-96-6
- Molecular Formula: C17 H17 N3 O4
- Molecular Weight: 327.335
- Accurate Mass: 327.122
- SMILES: COC(=O)c1ncn2c1[C@@H]3CCCN3C(=O)c4cc(OC)ccc24
- InChI: InChI=1S/C17H17N3O4/c1-23-10-5-6-12-11(8-10)16(21)19-7-3-4-13(19)15-14(17(22)24-2)18-9-20(12)15/h5-6,8-9,13H,3-4,7H2,1-2H3/t13-/m0/s1
- IUPAC: methyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Research Applications
This compound is used in studies related to:
- GABAA Receptors: this compound is an alpha(5)GABAA inverse agonist known as L-655,708 . Studies show that pretreatment with L-655,708 dose-dependently attenuated the discriminative stimulus (DS) effects of ethanol .
- Ethanol Effects: The compound can attenuate the ethanol-like effects of QH-ii-066 . It suggests a significant role for alpha(5)GABAA receptor mechanisms in the discriminative stimulus effects of ethanol and the ethanol-like effects of benzodiazepine agonists .
Mechanism of Action
The mechanism of action of Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Core Complexity : The target compound’s benzodiazepine core introduces additional nitrogen atoms and fused rings compared to the simpler imidazo[1,2-a]pyridine cores of analogs. This likely enhances binding specificity to biological targets like GABA receptors .
- Substituent Effects: The methoxy and oxo groups in the target compound contrast with electron-withdrawing groups (e.g., bromo, nitro, cyano) in analogs, which may alter electronic properties and solubility .
- Ester Groups : Methyl ester in the target vs. diethyl esters in analogs may influence metabolic stability, with methyl esters typically undergoing faster hydrolysis .
Key Observations :
- Purity : The target compound’s high purity (≥98%) suggests advanced synthetic optimization, whereas analogs (51–61% purity) reflect challenges in isolating complex intermediates .
- Melting Points : Analogs with nitro/bromo substituents exhibit higher melting points (215–245°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Analytical Characterization
All compounds were validated via NMR (¹H, ¹³C), IR, and HRMS. For example:
Biological Activity
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate (CAS Number: 1585235-96-6) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 327.335 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄ |
| Molecular Weight | 327.335 g/mol |
| CAS Number | 1585235-96-6 |
| Purity | ≥90% |
| Appearance | Neat |
This compound acts primarily as a GABA_A receptor modulator . Its structural similarity to benzodiazepines suggests that it may function as a partial agonist at GABA_A receptors, influencing neurotransmission and exhibiting anxiolytic properties.
Key Findings:
- GABA_A Receptor Activity : Studies indicate that compounds with similar structures exhibit significant interactions with GABA_A receptors, potentially leading to anticonvulsant effects and modulation of anxiety .
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its effects on neuronal activity and potential therapeutic applications.
Anticonvulsant Activity
Research indicates that this compound may exhibit anticonvulsant properties similar to those of established benzodiazepines. This activity is attributed to its ability to enhance GABAergic transmission in the central nervous system.
Case Studies
- In Vivo Studies : A study demonstrated that analogs of this compound significantly reduced seizure activity in animal models when administered at specific dosages .
- Cell Viability Assays : In vitro assays have shown that related compounds can inhibit cell proliferation in cancer cell lines such as MDA-MB 231 and MCF-7, indicating potential anticancer properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate, and how is structural confirmation performed?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving one-pot procedures with cyclocondensation or cycloaddition strategies. For example, analogous imidazo-pyrrolo-benzodiazepine derivatives are synthesized using microwave-assisted reactions in methanol/water mixtures with catalysts like trifluoroacetic acid (TFA) . Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR (in DMSO or CDCl) to assign hydrogen and carbon environments .
- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., calculated vs. observed values within 0.0162 Da error) .
- IR Spectroscopy : Key functional groups (e.g., carbonyl stretches at ~1720 cm) confirm ester and ketone moieties .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- Primary Techniques :
| Technique | Application | Example Data |
|---|---|---|
| H NMR | Assign proton environments (e.g., methoxy groups at δ 3.2–3.5 ppm) | |
| HRMS | Confirm molecular formula (e.g., [M+H] observed at 550.0816 vs. 550.0978 calculated) |
- Contradiction Resolution : Discrepancies in NMR splitting patterns or unexpected peaks may arise from impurities or diastereomers. Cross-validate with HPLC purity data (e.g., 51–66% purity in similar compounds) and HRMS to rule out side products .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps in the preparation of this compound?
- Methodological Answer :
- Reaction Optimization : Adjust solvent polarity (e.g., DMSO for better solubility of intermediates) or use microwave irradiation to enhance reaction efficiency (e.g., 67% yield in chromene derivatives via microwave-assisted synthesis) .
- Catalyst Screening : Test alternative catalysts (e.g., Lewis acids like ZnCl) to improve cyclization efficiency .
- Purification Strategies : Use preparative HPLC or column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity fractions .
Q. What computational strategies are recommended for predicting biological targets or toxicity profiles of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with receptors (e.g., benzodiazepine-binding sites in GABA receptors) .
- QSAR Modeling : Corrogate structural features (e.g., methoxy substitution at position 7) with bioactivity data from analogous compounds (e.g., imidazoquinoxalines with anticancer activity) .
- Toxicity Prediction : Leverage databases like RTECS to assess acute toxicity (e.g., LD >1 g/kg in mice for structurally related pyrrolobenzodiazepines) .
Q. How should researchers design pharmacological studies to account for potential toxicity in vivo?
- Methodological Answer :
- Dose Escalation : Start with sub-acute doses (e.g., 10–100 mg/kg) based on LD data from related compounds .
- Biomarker Monitoring : Track liver/kidney function markers (e.g., ALT, creatinine) in rodent models to detect organ toxicity .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites and assess bioactivation risks (e.g., nitro-reduction pathways in benzodiazepines) .
Theoretical and Analytical Framework Integration
Q. How can the synthesis of this compound be aligned with existing theoretical frameworks in heterocyclic chemistry?
- Methodological Answer : Link the synthesis to cyclocondensation or 1,3-dipolar cycloaddition mechanisms, as systematized in reviews on pyrroloimidazoles . For example, the tetrahydroimidazo core can be rationalized via intramolecular nucleophilic attack, guided by frontier molecular orbital (FMO) theory .
Q. What strategies mitigate spectral interference from impurities during structural analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
